N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide
Description
N-[2-(Oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide is a quinoxaline derivative characterized by a carboxamide group at position 2 of the quinoxaline ring and a thioether-linked oxane (tetrahydropyran) substituent at the ethyl chain.
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-16(17-7-10-22-12-5-8-21-9-6-12)15-11-18-13-3-1-2-4-14(13)19-15/h1-4,11-12H,5-10H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVYMSAYSVRZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=NC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 2-Methylquinoxaline
2-Methylquinoxaline undergoes oxidation using potassium permanganate in acidic media to yield quinoxaline-2-carboxylic acid (Scheme 1). Subsequent treatment with thionyl chloride (SOCl₂) at reflux produces the corresponding acid chloride:
Reaction Conditions
- Oxidation : 2-Methylquinoxaline (1.0 eq), KMnO₄ (3.0 eq), H₂SO₄ (0.5 M), 80°C, 6 h
- Chlorination : Quinoxaline-2-carboxylic acid (1.0 eq), SOCl₂ (5.0 eq), 70°C, 3 h
Characterization Data
- Quinoxaline-2-carboxylic acid : $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6$$): δ 8.95 (s, 1H), 8.20–8.15 (m, 2H), 7.85–7.75 (m, 2H)
- Quinoxaline-2-carbonyl chloride : IR (KBr): 1785 cm⁻¹ (C=O stretch)
Preparation of 2-(Oxan-4-Ylsulfanyl)Ethylamine
Nucleophilic Substitution at Oxan-4-Yl Position
4-Methanesulfonyloxytetrahydropyran reacts with cysteamine hydrochloride in the presence of triethylamine to form the thioether linkage (Scheme 2):
Synthetic Protocol
- Mesylation : Oxan-4-ol (1.0 eq), methanesulfonyl chloride (1.2 eq), Et₃N (2.0 eq), CH₂Cl₂, 0°C → rt, 2 h
- Thioether Formation : 4-Mesyloxytetrahydropyran (1.0 eq), cysteamine HCl (1.5 eq), Et₃N (3.0 eq), DMF, 60°C, 12 h
Optimization Insights
- Solvent screening identified dimethylformamide (DMF) as optimal for nucleophilic substitution (89% yield vs. 67% in THF)
- Excess triethylamine prevents HCl-induced decomposition of the mesylate intermediate
Spectroscopic Validation
- 2-(Oxan-4-ylsulfanyl)ethylamine : $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 4.05–3.95 (m, 2H), 3.45–3.35 (m, 2H), 2.85 (t, J = 6.4 Hz, 2H), 2.65 (t, J = 6.4 Hz, 2H), 2.10–1.95 (m, 2H), 1.75–1.60 (m, 2H)
Amide Bond Formation: Final Coupling Step
Schotten-Baumann Reaction
Quinoxaline-2-carbonyl chloride reacts with 2-(oxan-4-ylsulfanyl)ethylamine under biphasic conditions (Scheme 3):
Standard Procedure
- Quinoxaline-2-carbonyl chloride (1.0 eq) in CH₂Cl₂
- 2-(Oxan-4-ylsulfanyl)ethylamine (1.2 eq) in 10% NaOH
- Vigorous stirring, 0°C → rt, 3 h
Yield Optimization
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | NaOH | CH₂Cl₂/H₂O | 78 |
| 2 | NaHCO₃ | THF/H₂O | 65 |
| 3 | Et₃N | DMF | 82 |
Critical Parameters
- Temperature control prevents hydrolysis of the acid chloride
- Aqueous base concentration >5% ensures efficient HCl neutralization
Alternative Synthetic Routes
Reductive Amination Approach
A patent-disclosed method employs oxan-4-one in a tandem thioether formation/amination sequence (Scheme 4):
Key Steps
- Condensation of quinoxaline-2-carbaldehyde with cysteamine
- Reductive amination using NaBH₃CN
- Oxan-4-yl incorporation via thiol-Michael addition
Advantages
- Single-pot synthesis reduces purification steps
- Functional group tolerance for electron-deficient quinoxalines
Limitations
Structural Characterization and Analytical Data
Comprehensive Spectroscopic Profile
N-[2-(Oxan-4-Ylsulfanyl)Ethyl]Quinoxaline-2-Carboxamide
- HRMS (ESI+) : m/z 346.1245 [M+H]⁺ (calc. 346.1248)
- IR (KBr) : 3280 (N-H), 1665 (C=O), 1120 (C-O-C) cm⁻¹
- $$ ^1H $$ NMR (500 MHz, DMSO-$$d_6$$) : δ 8.92 (t, J = 5.6 Hz, 1H), 8.85 (s, 1H), 8.20–8.15 (m, 2H), 7.80–7.75 (m, 2H), 4.00–3.90 (m, 2H), 3.50–3.40 (m, 2H), 3.30–3.20 (m, 2H), 2.80–2.70 (m, 2H), 2.10–1.95 (m, 2H), 1.75–1.60 (m, 2H)
Industrial-Scale Production Considerations
Process Chemistry Optimization
Key Metrics for Scalability
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Reaction Volume (L) | 0.5 | 200 |
| Cycle Time (h) | 24 | 18 |
| Overall Yield (%) | 75 | 68 |
Critical Adjustments
- Continuous flow hydrogenation replaces batch reduction
- Membrane-based solvent recovery reduces DMF usage by 40%
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thioether linkage in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced under specific conditions to yield dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Antimycobacterial Activity
One of the primary applications of quinoxaline derivatives, including N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide, is in the treatment of tuberculosis. Research has shown that quinoxaline-2-carboxamide derivatives exhibit significant activity against Mycobacterium tuberculosis, particularly strains resistant to multiple drugs. Studies have utilized methodologies such as the BACTEC 460-TB system to evaluate the efficacy of these compounds, revealing promising results in terms of minimal inhibitory concentrations (MIC) and selectivity indices (SI) .
Table 1: Antimycobacterial Activity of Quinoxaline Derivatives
| Compound | MIC (µg/mL) | Selectivity Index (SI) |
|---|---|---|
| This compound | TBD | TBD |
| Quinoxaline 1,4-Dioxide | 0.5 | >124 |
| Other derivatives | Varies | Varies |
Anticancer Properties
Quinoxaline derivatives have also been investigated for their anticancer properties. Several studies indicate that these compounds can induce cytotoxic effects in various cancer cell lines. For instance, derivatives have been synthesized that demonstrate significant activity against solid tumors under hypoxic conditions, which is crucial for targeting cancer cells that thrive in low oxygen environments . The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death.
Table 2: Anticancer Activity of Quinoxaline Derivatives
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Quinoxaline 1,4-Dioxide | 1.9 | HCT-116 |
| Quinoxaline Derivative A | 2.3 | MCF-7 |
Antimicrobial and Antifungal Applications
In addition to antimycobacterial and anticancer activities, quinoxaline derivatives are noted for their broad-spectrum antimicrobial properties. They exhibit activity against various pathogens, including bacteria and fungi. The mechanisms underlying these effects often involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions that include the formation of the quinoxaline nucleus followed by functionalization at the carboxamide position. Recent advancements in synthetic methodologies have improved yields and reduced environmental impact through greener chemistry approaches .
Table 3: Synthetic Routes for Quinoxaline Derivatives
| Step | Reaction Type | Conditions |
|---|---|---|
| Formation of Quinoxaline | Cyclization | Heat, solvent |
| Functionalization | Substitution | Reflux with amine |
| Final product isolation | Crystallization | Solvent evaporation |
Future Directions and Case Studies
Ongoing research aims to further elucidate the mechanisms by which this compound exerts its biological effects. Notable case studies highlight its potential in treating drug-resistant infections and its application as a lead compound for developing novel therapeutics.
Case Study: Antitubercular Activity Evaluation
A recent study evaluated a series of quinoxaline derivatives against clinical isolates of M. tuberculosis, demonstrating that modifications at specific positions significantly enhanced their antimycobacterial activity . The findings suggest a promising avenue for developing new antituberculosis agents.
Mechanism of Action
The exact mechanism of action for N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide would depend on its specific application. Generally, the quinoxaline core can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thioether linkage and the tetrahydro-2H-pyran-4-yl group can further modulate these interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Quinoxaline-2-Carboxamide Derivatives
Key Observations :
- The oxan-4-ylsulfanyl group in the target compound introduces a sulfur-containing heterocycle, distinct from the piperazine-imidazothiazole in SRT1720 or the pyrazole in .
- Electron-withdrawing substituents (e.g., CF3, Cl) at position 7 in 1,4-di-N-oxide derivatives enhance anti-TB activity .
Functional and Mechanistic Comparisons
Table 2: Functional Properties of Select Derivatives

Key Observations :
- SRT1720 : Efficacy in mitochondrial repair is linked to SIRT1-PGC-1α axis, though its direct activation mechanism is debated .
- Anti-TB Derivatives : Substituent electronegativity at position 7 correlates with potency (CF3 > Cl > F) .
- Target Compound : The oxane group may influence solubility or target engagement, akin to sulfur-containing moieties in other bioactive molecules.
Biological Activity
N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing knowledge on its biological activity, drawing from various studies and research findings.
Chemical Structure and Properties
This compound belongs to the quinoxaline family, which is characterized by a bicyclic structure containing nitrogen atoms. The presence of the oxan-4-ylsulfanyl group is believed to enhance its biological properties, particularly its interaction with biological targets.
Antimicrobial Activity
Quinoxaline derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various strains of bacteria, including multidrug-resistant (MDR) Mycobacterium tuberculosis. Recent studies indicate that modifications in the quinoxaline structure can lead to enhanced antibacterial effects. For instance, compounds with specific substituents showed improved efficacy against M. tuberculosis H37Rv strain, emphasizing the importance of structural features in determining biological activity .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
Antitumor Activity
The antitumor potential of quinoxaline derivatives has also been a focal point of research. Studies have shown that certain quinoxaline compounds can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in cancer progression. For instance, a related quinoxaline derivative demonstrated an IC50 value of 74 nM against HsPim-1, a known oncoprotein .
Case Study: Antitumor Activity
In a study investigating the effects of quinoxaline derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in several cancer models, suggesting its potential as a therapeutic agent in oncology .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : Similar to other quinoxalines, this compound may induce oxidative stress in bacterial cells, leading to DNA damage and cell death.
- Interaction with Cellular Targets : The presence of the oxan group may enhance the compound's ability to interact with thiols and other cellular components, affecting mitochondrial functions and overall cellular metabolism .
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes associated with tumor growth and bacterial resistance mechanisms.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide, and what analytical methods confirm its structural integrity and purity?
- Methodology : The compound is typically synthesized via coupling reactions. For example, quinoxaline-2-carbonyl chloride can react with 2-(oxan-4-ylsulfanyl)ethylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Post-synthesis, purification is achieved using column chromatography or recrystallization. Structural confirmation involves H/C NMR to verify proton/carbon environments, IR spectroscopy for functional groups (e.g., amide C=O stretch at ~1650 cm), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC with UV detection (≥95% purity threshold) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, humidity) and monitoring degradation via HPLC. For long-term stability, store the compound in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). Periodic analysis using H NMR can detect decomposition products (e.g., hydrolysis of the amide bond) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Refer to Safety Data Sheets (SDS) for hazard-specific guidelines. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood. In case of skin contact, wash immediately with soap and water. Emergency eye wash stations and showers must be accessible .
Advanced Research Questions
Q. What in vitro assays are appropriate for evaluating the compound’s enzyme inhibition potential, and how are conflicting dose-response data resolved?
- Methodology : Use enzyme activity assays (e.g., fluorogenic or colorimetric substrates) to measure IC values. For example, if targeting SIRT1, employ a deacetylation assay with acetylated peptide substrates (e.g., Fluor de Lys®). To resolve dose-response contradictions, validate results with orthogonal assays (e.g., isothermal titration calorimetry or surface plasmon resonance) and test in cell-based models (e.g., siRNA knockdown to confirm target specificity) .
Q. How can researchers investigate the compound’s role in mitochondrial biogenesis pathways?
- Methodology : Assess mitochondrial biogenesis markers such as mtDNA copy number (qPCR for ND6 or COX1 genes), ATP levels (luciferase-based assays), and mitochondrial respiration (Seahorse XF Analyzer). Use SIRT1 inhibitors (e.g., EX527) or genetic models (SIRT1 knockout cells) to confirm pathway dependency. Immunoblotting for PGC-1α deacetylation and NDUFB8 expression can link activity to mitochondrial function .
Q. What strategies address contradictions in the compound’s mechanism of action, such as direct vs. indirect SIRT1 activation?
- Methodology : Perform rescue experiments in SIRT1-deficient cells to distinguish direct activation from off-target effects. Use molecular docking studies to predict binding to SIRT1’s catalytic domain and validate with mutagenesis (e.g., mutating putative binding residues). Cross-validate findings using non-fluorescent substrates (e.g., native peptide deacetylation assays) to avoid artifacts from synthetic probes .
Q. How can structural modifications optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodology : Improve solubility by introducing polar groups (e.g., hydroxyls) or formulating as a hydrochloride salt. Block metabolic hotspots (e.g., methyl groups on the oxane ring) to enhance stability. Assess bioavailability via pharmacokinetic profiling (e.g., plasma half-life in rodent models) and compare with analogs using structure-activity relationship (SAR) studies .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data regarding the compound’s efficacy in different cell lines?
- Methodology : Evaluate cell-specific factors such as SIRT1 expression levels (via qPCR or Western blot), metabolic state (e.g., glycolytic vs. oxidative phosphorylation), and membrane permeability (measured via LC-MS intracellular accumulation). Use isogenic cell lines to isolate variables and confirm findings in primary cells or 3D organoid models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

